molecular formula C12H10N2O B157930 Phenyl 2-pyridyl ketone oxime CAS No. 1826-28-4

Phenyl 2-pyridyl ketone oxime

Cat. No. B157930
CAS RN: 1826-28-4
M. Wt: 198.22 g/mol
InChI Key: RSJDEVMJZLLAHS-UHFFFAOYSA-N
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Description

Phenyl 2-pyridyl ketone oxime, also known as Methanone, phenyl-2-pyridinyl-, oxime, is a chemical compound with the formula C12H10N2O . It is also known by other names such as Phenyl-α-pyridyl ketoxime, Phenyl 2-pyridyl ketoxime, and Ketone, phenyl 2-pyridyl, oxime .


Synthesis Analysis

The synthesis of Phenyl 2-pyridyl ketone oxime involves complexation reactions with some transition and heavy metal ions like Co2+, Ni2+, Zn2+, Pb2+, Fe2+, Fe3+, Cr3+ and La2+ . These reactions have been studied potentiometrically . The reactions of phenyl (2-pyridyl)ketone oxime, with nickel (II) sulfate hexahydrate, in the absence of an external base, have also been investigated .


Molecular Structure Analysis

The molecular structure of Phenyl 2-pyridyl ketone oxime can be represented using the IUPAC Standard InChI: InChI=1S/C12H10N2O/c15-14-12 (10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-9,15H . The 3D structure of the compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

Phenyl 2-pyridyl ketone oxime forms complex combinations with transition and heavy metal ions . It has been observed that it forms hexanuclear clusters with extremely rare manganese oxidation-state combinations . It also forms neutral binuclear and cationic trinuclear, pentanuclear or hexanuclear complexes in copper chemistry .


Physical And Chemical Properties Analysis

Phenyl 2-pyridyl ketone oxime is a powder with a melting point of 154-156 °C (lit.) . Its molecular weight is 198.2206 .

Scientific Research Applications

1. Complexation Reactions with Transition and Heavy Metal Ions

  • Application Summary: Phenyl 2-pyridyl ketoxime is used in the study of complexation reactions with transition and heavy metal ions such as Co2+, Ni2+, Zn2+, Pb2+, Fe2+, Fe3+, Cr3+ and La3+ .
  • Methods of Application: The complexation reactions are studied potentiometrically in aqueous solution .
  • Results: The specific outcomes of these reactions are not provided in the source, but the study of such reactions is crucial in understanding the behavior of these metal ions in various chemical contexts .

2. Preparation of Inverse-9-Metallacrown-3, Trinuclear Clusters

  • Application Summary: Phenyl 2-pyridyl ketoxime is used in the preparation of inverse-9-metallacrown-3, trinuclear clusters .
  • Methods of Application: The specific methods of preparation are not provided in the source .
  • Results: The specific outcomes of these preparations are not provided in the source, but such clusters have potential applications in areas like magnetism, catalysis, and materials science .

3. Catalytic Production of Oximes from Ketones

  • Application Summary: Phenyl 2-pyridyl ketoxime is used in the catalytic production of oximes from ketones .
  • Methods of Application: The process involves the use of supported gold-palladium (AuPd) alloyed nanoparticles in conjunction with a titanium silicate-1 (TS-1) catalyst .
  • Results: The process produces cyclohexanone oxime with >95% selectivity, comparable to the current industrial route . This approach eliminates the need to transport and store highly concentrated, stabilized H2O2, potentially achieving substantial environmental and economic savings .

4. Interaction with Nickel (II) Sulfate Hexahydrate

  • Application Summary: Phenyl 2-pyridyl ketone oxime reacts with nickel (II) sulfate hexahydrate in the absence of an external base .
  • Methods of Application: The specific methods of interaction are not provided in the source .
  • Results: The Ni atom in the resulting compound adopts a distorted octahedral geometry, being ligated by four N atoms from two different phenyl 2-pyridyl ketone oxime ligands and two Cl atoms . In the crystal structure, intermolecular O—H Cl hydrogen bonds link the molecules into a chain structure along [010]. There is a π–π contact between the pyridine rings .

5. Preparation of Trinuclear Clusters

  • Application Summary: Phenyl 2-pyridyl ketone oxime interacts with copper perchlorate to yield trinuclear clusters .
  • Methods of Application: The specific methods of preparation are not provided in the source .
  • Results: The resulting trinuclear clusters have been characterized as inverse-9-metallacrown-3, accommodating one or two anions .

6. Metal Assay for Determination of Cobalt

  • Application Summary: Phenyl 2-pyridyl ketone oxime is used as a standard in the metal assay for determination of cobalt .
  • Methods of Application: The specific methods of determination are not provided in the source .
  • Results: The specific outcomes of these determinations are not provided in the source .

7. Interaction with Nickel (II) Sulfate Hexahydrate

  • Application Summary: Phenyl 2-pyridyl ketone oxime reacts with nickel (II) sulfate hexahydrate in the absence of an external base .
  • Methods of Application: The specific methods of interaction are not provided in the source .
  • Results: The Ni atom in the resulting compound adopts a distorted octahedral geometry, being ligated by four N atoms from two different phenyl 2-pyridyl ketone oxime ligands and two Cl atoms . In the crystal structure, intermolecular O—H Cl hydrogen bonds link the molecules into a chain structure along [010]. There is a π–π contact between the pyridine rings .

8. Manganese Carboxylate Chemistry

  • Application Summary: Phenyl 2-pyridyl ketone oxime is used in manganese benzoate chemistry .
  • Methods of Application: The reaction of an excess of phenyl 2-pyridyl ketone oxime with Mn(O2CPh)2·2H2O affords the mononuclear complex .
  • Results: The MnII ion is coordinated by two monodentate benzoates and two N,N′-bidentate chelating phenyl 2-pyridyl ketone oxime molecules in a cis-cis-trans fashion . The comproportionation reaction between Mn(O2CPh)2·2H2O and NnBu4MnO4 (3:1) in the presence of phenyl 2-pyridyl ketone oxime in MeCN/EtOH/CH2Cl2 leads to the isolation of the mixed-valent cluster .

Safety And Hazards

Phenyl 2-pyridyl ketone oxime is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-[phenyl(pyridin-2-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c15-14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJDEVMJZLLAHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062003
Record name Methanone, phenyl-2-pyridinyl-, oxime
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Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Phenyl 2-pyridyl ketoxime
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Product Name

Phenyl 2-pyridyl ketone oxime

CAS RN

1826-28-4
Record name Phenyl 2-pyridyl ketoxime
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Record name Methanone, phenyl-2-pyridinyl-, oxime
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Record name Methanone, phenyl-2-pyridinyl-, oxime
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Record name Phenyl 2-pyridyl ketone oxime
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
154
Citations
M Carcelli, P Cozzini, R Marroni, P Pelagatti… - Inorganica chimica …, 1999 - Elsevier
… Therefore, aryl 2-pyridyl ketone oximes seemed good candidates for this study; in particular, phenyl 2-pyridyl ketone oxime (HL′) has already been used, a highly selective and …
Number of citations: 13 www.sciencedirect.com
MK Amini, M Ghaedi, A Rafi… - Sensors and Actuators B …, 2003 - Elsevier
Silver ion-selective electrodes based on methyl-2-pyridyl ketone oxime (MPKO), phenyl-2-pyridyl ketone oxime (PPKO) and bis[2-(o-carboxythiophenoxy)methyl]-4-bromo-1-…
Number of citations: 64 www.sciencedirect.com
A Shokrollahi, M Ghaedi, HR Rajabi… - Spectrochimica Acta Part …, 2008 - Elsevier
The complexation reaction between some oximes including methyl-2-pyridylketone oxime (MPKO), phenyl-2-pyridylketone oxime (PPKO) and diacetyl monooxime (DMO) with some …
Number of citations: 53 www.sciencedirect.com
C Papatriantafyllopoulou, CG Efthymiou… - … Acta Part A: Molecular …, 2008 - Elsevier
The reactions of phenyl(2-pyridyl)ketone oxime (py)C(ph)NOH, with nickel(II) sulfate hexahydrate under reflux, in the absence of an external base, have been investigated. The reaction …
Number of citations: 37 www.sciencedirect.com
JZ Yin, GX Liu - Acta Crystallographica Section E: Structure Reports …, 2009 - scripts.iucr.org
… in the title compound, [NiCl 2 (C 12 H 10 N 2 O) 2 ]·C 3 H 6 O, adopts a distorted octahedral geometry, being ligated by four N atoms from two different phenyl 2-pyridyl ketone oxime …
Number of citations: 5 scripts.iucr.org
CJ Milios, TC Stamatatos, P Kyritsis… - European Journal of …, 2004 - Wiley Online Library
… In attempting to extend the above-mentioned chemistry, and to create new topologies, we have begun reactions featuring phenyl 2-pyridyl ketone oxime, (ph)(2-py)CNOH, and its ketone…
J Yan, GX Liu - Acta Crystallographica Section E: Structure Reports …, 2009 - scripts.iucr.org
… atom in the title compound, [Cd(C 12 H 10 N 2 O) 3 ](NO 3 ) 2 , adopts a distorted octahedral geometry, being ligated by six N atoms from three different phenyl-2-pyridyl ketone oxime …
Number of citations: 3 scripts.iucr.org
T Taga, A Uchiyama, K Machida… - … Section C: Crystal …, 1990 - scripts.iucr.org
(IUCr) Structure of (E)-phenyl 2-pyridyl ketone oxime Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers (organic compounds) Volume 46 …
Number of citations: 10 scripts.iucr.org
J Xiang, Q Li, P Mei - Acta Crystallographica Section E: Structure …, 2006 - scripts.iucr.org
… The title complex, [Cu 2 Cl 4 (C 12 H 10 N 2 O) 2 ], was synthesized by reacting phenyl 2-pyridyl ketone oxime with CuCl 2 ·2H 2 O in a basic medium. The organic ligand coordinates to …
Number of citations: 6 scripts.iucr.org
L Martínez, JS Gancheff, FE Hahn, RA Burrow… - … Acta Part A: Molecular …, 2013 - Elsevier
The synthesis and structural characterization of the three novel nickel(II) complexes [Ni(OOCPh) 2 (mpkoH) 2 ] (1), [Ni(NO 3 ) 2 (mpkoH) 2 ] (2) and [Ni(mpkoH) 3 ](NO 3 ) 2 ⋅½H 2 O (3⋅…
Number of citations: 14 www.sciencedirect.com

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